molecular formula C5H6N2O2 B12396955 Thymine-13C

Thymine-13C

Cat. No.: B12396955
M. Wt: 127.11 g/mol
InChI Key: RWQNBRDOKXIBIV-OUBTZVSYSA-N
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Description

Thymine-13C is a stable isotope-labeled compound of thymine, a pyrimidine nucleobase found in the nucleic acid of DNA. The “13C” denotes that the compound contains carbon-13, a non-radioactive isotope of carbon. Thymine is one of the four nucleobases in the nucleic acid of DNA, pairing with adenine through two hydrogen bonds. The incorporation of carbon-13 into thymine allows for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thymine-13C typically involves the incorporation of carbon-13 into the thymine molecule. One common method is the use of labeled precursors in the synthesis process. For example, thymine can be synthesized from labeled urea and labeled malonic acid derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the incorporation of the carbon-13 isotope.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using labeled carbon dioxide (13CO2) as a precursor. The process includes the growth of plants in a 13CO2 atmosphere, which leads to the incorporation of carbon-13 into the plant’s metabolic products. These products are then extracted and purified to obtain this compound. This method ensures a high degree of isotope enrichment and is suitable for producing large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

Thymine-13C undergoes various chemical reactions, including:

    Oxidation: Thymine can be oxidized to form thymine glycol, a common DNA lesion.

    Reduction: Thymine can be reduced to dihydrothymine under specific conditions.

    Substitution: Thymine can undergo substitution reactions, particularly in the presence of halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenation reactions often use chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products Formed

    Oxidation: Thymine glycol

    Reduction: Dihydrothymine

    Substitution: Halogenated thymine derivatives

Scientific Research Applications

Thymine-13C has a wide range of applications in scientific research:

Mechanism of Action

Thymine-13C exerts its effects by incorporating into DNA during the synthesis process. The labeled thymine pairs with adenine in the DNA strand, allowing researchers to trace its incorporation and study the dynamics of DNA replication and repair. The carbon-13 isotope provides a distinct signal in NMR and mass spectrometry, enabling precise quantification and analysis of thymine’s role in various biological processes .

Comparison with Similar Compounds

Similar Compounds

    Thymine-15N2,13C:

    Thymine-13C5,15N2: Contains five carbon-13 and two nitrogen-15 isotopes, providing even more detailed information for research applications.

Uniqueness

Thymine-13C is unique in its specific labeling with carbon-13, making it particularly useful for studies that require precise tracking of carbon atoms in nucleic acids. Its applications in NMR and mass spectrometry are highly valuable for understanding the structure and function of DNA at a molecular level .

Properties

Molecular Formula

C5H6N2O2

Molecular Weight

127.11 g/mol

IUPAC Name

5-(113C)methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i1+1

InChI Key

RWQNBRDOKXIBIV-OUBTZVSYSA-N

Isomeric SMILES

[13CH3]C1=CNC(=O)NC1=O

Canonical SMILES

CC1=CNC(=O)NC1=O

Origin of Product

United States

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